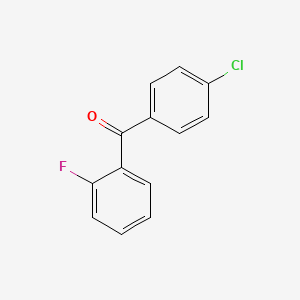

(4-Chlorophenyl)(2-fluorophenyl)methanone

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(4-chlorophenyl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWKFJLPMWWZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Pathways of 4 Chlorophenyl 2 Fluorophenyl Methanone

Established Synthetic Routes

The synthesis of diarylketones like (4-Chlorophenyl)(2-fluorophenyl)methanone is predominantly achieved through classical organic reactions, including acylation and organometallic-mediated pathways.

Acylation Reactions

The Friedel-Crafts acylation is a cornerstone method for synthesizing aromatic ketones. sapub.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically in the presence of a strong Lewis acid catalyst. nih.gov For the synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone, two primary pathways are feasible:

Pathway A: The acylation of fluorobenzene (B45895) with 4-chlorobenzoyl chloride.

Pathway B: The acylation of chlorobenzene (B131634) with 2-fluorobenzoyl chloride.

In both approaches, a Lewis acid, most commonly aluminum chloride (AlCl₃), is required in at least stoichiometric amounts. organic-chemistry.org The catalyst's role is to form a complex with the acyl halide, leading to the generation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring (fluorobenzene or chlorobenzene) to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. libretexts.org Subsequent deprotonation of this intermediate re-establishes aromaticity and yields the final ketone product. total-synthesis.com

The reaction deactivates the product ketone towards further substitution, thus preventing polyacylation, which is an advantage over the related Friedel-Crafts alkylation. sapub.orgorganic-chemistry.org

Table 1: Possible Friedel-Crafts Acylation Routes

| Pathway | Aromatic Substrate | Acylating Agent | Catalyst | Product |

|---|---|---|---|---|

| A | Fluorobenzene | 4-Chlorobenzoyl chloride | AlCl₃ | (4-Chlorophenyl)(2-fluorophenyl)methanone |

This table presents plausible synthetic routes based on the principles of the Friedel-Crafts acylation reaction.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

Grignard reactions provide a powerful alternative for forming carbon-carbon bonds and can be adapted for the synthesis of ketones. libretexts.org The synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone via this method would involve the reaction of a Grignard reagent with a suitable acylating agent. A Grignard reagent is an organomagnesium halide (R-MgX) formed by reacting an aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgacechemistry.co.uk

Two potential Grignard synthesis routes include:

Route 1: Reaction of 4-chlorophenylmagnesium bromide with 2-fluorobenzoyl chloride.

Route 2: Reaction of 2-fluorophenylmagnesium bromide with 4-chlorobenzoyl chloride.

Another variation involves reacting the Grignard reagent with a nitrile followed by hydrolysis. For instance, 4-chlorophenylmagnesium bromide could react with 2-fluorobenzonitrile. The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile or acyl chloride. acechemistry.co.uk The initial adduct formed is then hydrolyzed in an acidic workup to yield the desired ketone. It is crucial to maintain anhydrous conditions throughout the reaction, as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orgcerritos.edu

Table 2: Potential Grignard Reaction Syntheses

| Route | Grignard Reagent | Substrate | Intermediate | Final Product |

|---|---|---|---|---|

| 1 | 4-Chlorophenylmagnesium bromide | 2-Fluorobenzoyl chloride | Addition Adduct | (4-Chlorophenyl)(2-fluorophenyl)methanone |

| 2 | 2-Fluorophenylmagnesium bromide | 4-Chlorobenzoyl chloride | Addition Adduct | (4-Chlorophenyl)(2-fluorophenyl)methanone |

This table outlines theoretical synthetic pathways utilizing Grignard reagents.

Other Conventional Preparative Methods

Beyond the two major routes, other methods for preparing benzophenones exist, although they are less commonly employed for this specific structure. One such method is the oxidation of a corresponding diarylmethane, (4-chlorophenyl)(2-fluorophenyl)methane. Oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can convert the methylene (B1212753) bridge into a carbonyl group. However, this route is contingent on the availability of the diarylmethane precursor, which itself might be synthesized via a Friedel-Crafts alkylation, a reaction known for potential side reactions like polyalkylation.

Chemical Reactivity and Transformation Mechanisms

The reactivity of (4-Chlorophenyl)(2-fluorophenyl)methanone is largely dictated by the electronic effects of its substituents on the two aromatic rings and the carbonyl group.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.com The existing substituents on the rings of (4-Chlorophenyl)(2-fluorophenyl)methanone will determine the rate and position of any further substitution. total-synthesis.com

The Carbonyl Group: The ketone group is a powerful electron-withdrawing group due to both induction and resonance. This effect deactivates the aromatic rings, making them less reactive towards electrophiles than benzene itself. youtube.com The deactivating nature of the carbonyl group directs incoming electrophiles primarily to the meta position. youtube.com

The Chlorine Atom: Chlorine is an electron-withdrawing group by induction but can donate electron density through resonance. Its inductive effect is stronger, making it a deactivating group. However, the resonance effect directs incoming electrophiles to the ortho and para positions.

The Fluorine Atom: Similar to chlorine, fluorine is strongly deactivating due to its high electronegativity (inductive effect) but is also an ortho, para-director because of resonance.

Considering these effects:

On the 4-chlorophenyl ring: The carbonyl group deactivates this ring and directs meta to itself (positions 3 and 5). The chlorine atom also deactivates the ring but directs ortho to itself (positions 3 and 5). Therefore, the directing effects are reinforced, and electrophilic attack would be strongly favored at the positions meta to the carbonyl group and ortho to the chlorine atom.

On the 2-fluorophenyl ring: The carbonyl group deactivates this ring and directs meta to its point of attachment (positions 3 and 5). The fluorine atom, located at position 2, also deactivates the ring but directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. Here again, the directing effects are largely cooperative, favoring substitution at positions 3 and 5.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Ring | Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| Both | Carbonyl (-CO-) | -I, -R (Electron Withdrawing) | Strongly Deactivating | meta |

| Ring 1 | Chlorine (-Cl) | -I, +R (Inductive withdrawal > Resonance donation) | Deactivating | ortho, para |

Note: -I refers to negative inductive effect, -R to negative resonance effect, and +R to positive resonance effect.

Nucleophilic Attack Susceptibility

The reactivity of the carbonyl group in (4-Chlorophenyl)(2-fluorophenyl)methanone is fundamentally dictated by the electrophilicity of the carbonyl carbon. Due to the high electronegativity of the oxygen atom relative to the carbon atom, the C=O bond is significantly polarized, imparting a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the oxygen. masterorganicchemistry.com This inherent polarity makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The susceptibility to nucleophilic attack is further modulated by the electronic effects of the substituents on the two aryl rings. In (4-Chlorophenyl)(2-fluorophenyl)methanone, both the chlorine and fluorine atoms are electron-withdrawing groups due to their high electronegativity, exerting a negative inductive effect (-I). learncbse.in This effect withdraws electron density from the aromatic rings and, consequently, from the carbonyl carbon. The increased partial positive charge on the carbonyl carbon enhances its electrophilicity, making it more reactive towards nucleophilic addition compared to unsubstituted benzophenone (B1666685). learncbse.inbeilstein-journals.org The general mechanism involves the approach of a nucleophile, which forms a new sigma bond with the carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.compharmaguideline.com

| Substituent (X) on Benzophenone Analogue | Electronic Effect | Effect on Carbonyl Carbon's Electrophilicity | Predicted Reactivity |

|---|---|---|---|

| -NO₂ (e.g., p-nitrobenzaldehyde) | Strongly Electron-Withdrawing (-I, -R) | Strongly Increases | Highest |

| -Cl, -F (as in the subject compound) | Electron-Withdrawing (-I) | Increases | High |

| -H (Benzophenone) | Neutral (Reference) | Baseline | Moderate |

| -CH₃ (e.g., p-tolualdehyde) | Electron-Donating (+I, Hyperconjugation) | Decreases | Low |

| -OCH₃ | Electron-Donating (+R) | Strongly Decreases | Lowest |

Redox Transformations

The carbonyl group of (4-Chlorophenyl)(2-fluorophenyl)methanone can be readily reduced to a secondary alcohol, a class of compounds known as diarylmethanols. This transformation is a cornerstone of organic synthesis and is typically achieved through nucleophilic addition of a hydride ion (H⁻) from a reducing agent.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). LiAlH₄ is a very powerful and less selective reducing agent, while NaBH₄ is milder and more chemoselective. The reaction proceeds via the attack of the hydride ion on the electrophilic carbonyl carbon, forming the tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the final alcohol product, (4-chlorophenyl)(2-fluorophenyl)methanol.

| Reducing Agent | Formula | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Methanol or Ethanol, Room Temperature | (4-chlorophenyl)(2-fluorophenyl)methanol |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | (4-chlorophenyl)(2-fluorophenyl)methanol |

While the direct oxidation of a ketone is generally challenging without cleaving carbon-carbon bonds, a synthetically useful pathway from ketones to carboxylic acid analogues is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction converts a ketone into an ester through treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govnumberanalytics.com The resulting ester can subsequently be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and a phenol.

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon, forming an intermediate known as the Criegee intermediate. numberanalytics.com This is followed by a rate-determining rearrangement step where one of the aryl groups migrates from the carbon to the adjacent oxygen atom, displacing a carboxylate leaving group. wikipedia.org The regioselectivity of this migration is determined by the relative migratory aptitude of the groups attached to the carbonyl. Groups that can better stabilize a positive charge have a higher tendency to migrate. organic-chemistry.org For substituted phenyl groups, electron-donating groups enhance migratory aptitude, whereas electron-withdrawing groups decrease it. In the case of (4-Chlorophenyl)(2-fluorophenyl)methanone, a subtle difference in the electronic effects of the two rings would determine the major product. The 4-chlorophenyl group is generally considered to have a slightly higher migratory aptitude than the 2-fluorophenyl group, leading preferentially to the formation of 4-chlorophenyl 2-fluorobenzoate.

| Group | Migratory Aptitude |

|---|---|

| Tertiary alkyl | Highest |

| Cyclohexyl, Secondary alkyl, Phenyl | High |

| Primary alkyl | Medium |

| Methyl | Low |

Hydrolysis of the resulting ester, 4-chlorophenyl 2-fluorobenzoate, would yield 2-fluorobenzoic acid and 4-chlorophenol.

Photochemical Reaction Pathways

Benzophenone and its substituted derivatives are quintessential examples of photochemically active organic molecules. bgsu.edunih.gov Their utility in photochemistry stems from their electronic structure, which allows for efficient absorption of ultraviolet (UV) light and population of a reactive excited state.

The photochemical journey begins with the absorption of a photon, which promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁). For benzophenones, this S₁ state is typically short-lived and undergoes a very rapid and highly efficient process called intersystem crossing (ISC) to populate the corresponding triplet state (T₁). bgsu.edunih.gov This triplet state is significantly longer-lived than the singlet state and possesses a diradical character (with unpaired electrons on the carbonyl oxygen and carbon), making it the key reactive intermediate in the subsequent photochemical transformations. rsc.orgrsc.org

The long-lived, high-energy triplet state of diarylketones like (4-Chlorophenyl)(2-fluorophenyl)methanone is a potent radical initiator. It can generate free radicals through two primary mechanisms:

Hydrogen Atom Transfer (HAT): The excited triplet state can abstract a hydrogen atom from a suitable donor molecule (often a solvent like isopropanol, or an amine). bgsu.edunih.gov This process results in the formation of two radicals: a ketyl radical derived from the diarylketone and a radical derived from the hydrogen donor. This is the characteristic reaction of Type II photoinitiators. nih.gov

Photoinduced Electron Transfer (PET): In the presence of a suitable electron donor, the excited triplet state can act as an electron acceptor. This electron transfer generates a radical anion from the diarylketone and a radical cation from the electron donor. researchgate.net

These generated radical species are highly reactive and can initiate further chemical reactions, such as polymerization. researchgate.net

| Mechanism | Process Description | Reactants | Products |

|---|---|---|---|

| Hydrogen Atom Transfer (HAT) | Abstraction of a hydrogen atom by the excited ketone. | Ar₂C=O* (T₁) + R-H | Ar₂Ċ-OH (Ketyl Radical) + R• |

| Photoinduced Electron Transfer (PET) | Transfer of an electron to the excited ketone. | Ar₂C=O* (T₁) + Electron Donor (D) | [Ar₂C=O]•⁻ (Radical Anion) + D•⁺ |

The ability of benzophenone derivatives to efficiently generate radicals upon irradiation makes them valuable as photoinitiators for a variety of organic transformations, particularly in polymer chemistry. nih.govepa.gov As Type II photoinitiators, they are typically used in combination with a co-initiator or synergist (a hydrogen donor, such as a tertiary amine) that provides the abstractable hydrogen atom. nih.gov

While the parent benzophenone absorbs primarily in the UV region, structural modifications, including the introduction of halogen substituents, can shift the absorption spectrum towards the visible light region. This allows for the initiation of reactions using more benign and energy-efficient visible light sources like LEDs. rsc.orgmdpi.com (4-Chlorophenyl)(2-fluorophenyl)methanone, upon excitation, can initiate the free-radical polymerization of various vinyl monomers, such as acrylates and methacrylates. epa.govrsc.org The process begins with the photoinduced generation of radicals, as described above. These primary radicals then add to the double bond of a monomer molecule, creating a new radical that propagates the polymer chain. This technology is widely used in applications requiring rapid curing, such as inks, coatings, and 3D printing.

| Application Area | Description | Role of Diarylketone Photoinitiator |

|---|---|---|

| Polymer Coatings | Rapid, solvent-free curing of protective or decorative films on various substrates. | Initiates polymerization upon light exposure to solidify the liquid coating. |

| Adhesives | On-demand curing of bonding agents for industrial and dental applications. | Generates radicals to cross-link the adhesive material, creating a strong bond. |

| 3D Printing (Vat Polymerization) | Layer-by-layer fabrication of objects from a liquid photopolymer resin. | Selectively solidifies the resin where light is applied, building the 3D structure. |

| Organic Synthesis | Initiation of radical-mediated C-C and C-heteroatom bond-forming reactions. | Acts as a photocatalyst to generate reactive radical intermediates under mild conditions. |

Photoenolization and Diels-Alder Processes

The synthesis of complex cyclic systems can sometimes be achieved through a sequence involving photoenolization followed by a Diels-Alder cycloaddition. This process, often referred to as the Photo-Eno-Diels-Alder (PEDA) reaction, is typically initiated by the ultraviolet (UV) irradiation of an aromatic ketone bearing an ortho-alkyl group.

The mechanism commences with the absorption of UV light by the benzophenone chromophore, which promotes it to an excited triplet state. researchgate.net This is followed by an intramolecular hydrogen abstraction from the ortho-alkyl group by the excited carbonyl oxygen. This step generates a biradical species that rapidly collapses to form a transient dienol, specifically an α-hydroxy-o-quinodimethane. umich.edu This highly reactive dienol can then serve as the diene component in a [4+2] Diels-Alder cycloaddition with a suitable dienophile, leading to the formation of a new six-membered ring. umich.eduorganic-chemistry.org

It is crucial to note that the direct application of this methodology to synthesize (4-Chlorophenyl)(2-fluorophenyl)methanone is not feasible, as the molecule lacks the requisite ortho-alkyl substituent necessary for the initial intramolecular hydrogen abstraction step. However, a hypothetical precursor, such as (4-chlorophenyl)(2-fluoro-6-methylphenyl)methanone, could theoretically undergo this transformation. The presence of the ortho-methyl group would enable the formation of the key dienol intermediate upon irradiation, which could then be trapped by a dienophile to construct a more complex, polycyclic framework. The key requirements for this process are summarized in the table below.

Cascade and Rearrangement Reactions

Cascade reactions, which involve a series of intramolecular transformations occurring sequentially in a single operation, and rearrangement reactions, where the carbon skeleton of a molecule is restructured, represent powerful strategies for increasing molecular complexity from simple precursors. While a specific cascade reaction leading directly to (4-Chlorophenyl)(2-fluorophenyl)methanone is not prominently documented, various rearrangement processes are fundamental to the synthesis of diaryl ketones.

One classic example is the Fries rearrangement, where an aryl ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst. In principle, a precursor like 2-fluorophenyl 4-chlorobenzoate (B1228818) could be subjected to Fries rearrangement conditions. However, this reaction often suffers from poor regioselectivity, yielding a mixture of ortho and para isomers, and may not be an efficient route for the specific synthesis of the desired compound.

More contemporary rearrangement strategies have also been developed for related structures. For instance, an iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones provides a metal-free method to access 1,2-diaryl diketones. This process involves an oxidative aryl migration followed by the cleavage of a C-C bond. While this specific transformation yields a diketone rather than the target methanone (B1245722), it exemplifies how rearrangement pathways can be harnessed in the synthesis of diaryl carbonyl compounds.

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis heavily relies on advanced strategies that offer greater efficiency, selectivity, and functional group tolerance compared to classical methods. The preparation of (4-Chlorophenyl)(2-fluorophenyl)methanone can be accomplished through several such catalytic approaches.

Catalyst-Mediated Transformations

Catalyst-mediated reactions are central to the efficient synthesis of diaryl ketones. The most traditional method is the Friedel-Crafts acylation , which involves the reaction of an acyl chloride with an aromatic compound in the presence of a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). For the target molecule, this involves the acylation of fluorobenzene with 4-chlorobenzoyl chloride. While effective, this method can be limited by catalyst deactivation and the generation of significant waste.

To overcome these limitations, modern palladium-catalyzed cross-coupling reactions have become indispensable tools. Several strategies are applicable:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. The target ketone can be synthesized by coupling 2-fluorophenylboronic acid with 4-chlorobenzoyl chloride in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is known for its mild reaction conditions and high tolerance of various functional groups.

Fukuyama Coupling: This phosphine-free variation couples an aryl thioester with an organozinc reagent. rsc.org The synthesis could proceed by reacting S-thioethyl 4-chlorobenzoate with a (2-fluorophenyl)zinc halide, catalyzed by a simple palladium source like Pd(dba)₂. rsc.org

Umpolung Synthesis via Direct Arylation: An innovative approach involves reversing the polarity of the carbonyl precursor. A 2-(2-fluorophenyl)-1,3-dithiane (B3100946) can be deprotonated to generate an acyl anion equivalent. This nucleophile can then undergo palladium-catalyzed direct C-H arylation with 1-bromo-4-chlorobenzene. nih.gov Subsequent hydrolysis of the resulting 2,2-diaryl-1,3-dithiane unmasks the carbonyl group to yield the final product. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. arkat-usa.orgjchps.com The energy is transferred directly to polar molecules in the reaction mixture, resulting in rapid and uniform heating. nih.gov

While a specific protocol for the microwave-assisted synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone has not been extensively reported, the application of this technology to analogous reactions is well-documented. Microwave irradiation has been successfully used to accelerate Friedel-Crafts acylations and various palladium-catalyzed cross-coupling reactions, which are key methods for constructing diaryl ketones. nih.govrsc.org For example, a palladium-catalyzed acylation of thiophenes with aldehydes saw reaction times drop from hours to minutes with improved yields under microwave conditions. rsc.org Similarly, the synthesis of various heterocyclic systems using microwave heating demonstrates broad applicability and significant enhancement of reaction efficiency. nih.govdpkmr.edu.in

It is therefore highly probable that the synthesis of (4-Chlorophenyl)(2-fluorophenyl)methanone via Friedel-Crafts acylation or Suzuki-Miyaura coupling could be optimized using microwave irradiation, offering a greener and more time-efficient synthetic route.

Derivatization and Functionalization Strategies for 4 Chlorophenyl 2 Fluorophenyl Methanone

Design and Synthesis of Novel Analogues

The core structure of (4-Chlorophenyl)(2-fluorophenyl)methanone provides a robust foundation for the design and synthesis of new chemical entities. Chemists employ several key strategies to modify this parent compound, thereby accessing a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Modifications to the 4-chlorophenyl and 2-fluorophenyl rings are a primary strategy for creating analogues. These changes can alter the electronic properties, steric profile, and binding interactions of the resulting molecules. For instance, the introduction of different substituents on the phenyl rings is a common approach. An example of this is the synthesis of (2-amino-4-chlorophenyl)(2-fluorophenyl)methanone, where an amino group is introduced to one of the aromatic rings, significantly changing the molecule's chemical properties and potential for further reactions. uni.lu Similarly, derivatives like (4-chlorophenyl)(4-hydroxyphenyl)methanone are synthesized, where a hydroxyl group provides a new site for functionalization and can participate in hydrogen bonding, which is crucial for biological activity. researchgate.net

A highly fruitful strategy for generating novel analogues involves incorporating the diaryl-methanone structure into various heterocyclic systems. These heterocyclic rings are prevalent in biologically active molecules and pharmaceuticals.

Benzothiazole (B30560) Derivatives: The (4-chlorophenyl)methanone moiety can be linked to a benzothiazole ring system. In a typical synthesis, a derivative such as (4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone is reacted with (2-chloromethyl)benzo[d]thiazole in the presence of a base like potassium carbonate. nih.gov This reaction results in the formation of an ether linkage, yielding complex molecules like {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-fluorophenyl}(4-chlorophenyl)methanone. nih.gov Substituted benzothiazoles are known to exhibit a wide range of pharmacological properties. nih.govnih.gov

Pyrimidine (B1678525) Derivatives: The core structure is also used to synthesize pyrimidine-containing compounds. For example, (4-chlorophenyl)-pyrimidin-2-ylmethanone is a derivative where one of the aryl rings is replaced by a pyrimidine ring. guidechem.com Other related structures include 4-Chloro-2-[(4-fluorophenyl)methyl]pyrimidine, which serves as a building block for compounds with potential anti-inflammatory, antiviral, and anticancer activities. moldb.com The pyrimidine ring can interact with biological targets like nucleic acids or proteins.

Triazole Derivatives: The 1,2,4-triazole (B32235) ring, known for its diverse biological activities, can be integrated with the methanone (B1245722) scaffold. evitachem.com An example is (4-Chlorophenyl)(5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl)methanamine, which combines the features of the diaryl-methanone precursor with the triazole heterocycle. bldpharm.com The synthesis of such compounds often involves multi-step reactions to build the triazole ring system appended to the core structure.

Beyond simple heterocyclic substitution, (4-Chlorophenyl)(2-fluorophenyl)methanone and its close analogues are used as starting materials to construct more complex, fused polycyclic systems. One such example is the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. In this multi-component reaction, a derivative like 1-(4-chlorophenyl)-3-methyl-5-pyrazolone is reacted with an aldehyde and malononitrile. nih.gov This process, often catalyzed by an eco-friendly catalyst, efficiently yields a complex polycyclic architecture with significant potential for biological activity, such as kinase inhibition. nih.gov Another approach involves the base-catalyzed intramolecular cyclization of precursors like 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one to create highly substituted 1,2-dihydro-3H-pyrrol-3-ones. mdpi.com

The development of chiral derivatives is of paramount importance, particularly in pharmacology, where enantiomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single, desired enantiomer of a chiral molecule. mdpi.com While specific stereoselective syntheses starting directly from (4-Chlorophenyl)(2-fluorophenyl)methanone are not extensively detailed in the provided context, general strategies are applicable. These include the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials. mdpi.comclockss.org For instance, in the synthesis of related chiral piperazines, key steps involve diastereoselective alkylation to introduce a second stereocenter, allowing for the creation of a specific stereoisomer. clockss.org Such methodologies could be adapted to create chiral centers in derivatives of (4-Chlorophenyl)(2-fluorophenyl)methanone, for example, by asymmetric reduction of the ketone or by stereoselective additions to the aromatic rings.

Exploration of Structure-Reactivity and Structure-Function Relationships in Derivatives

A central goal of derivatization is to understand and optimize the relationship between a molecule's structure and its chemical reactivity or biological function. By systematically modifying the (4-Chlorophenyl)(2-fluorophenyl)methanone scaffold and evaluating the resulting analogues, researchers can identify key structural features responsible for desired activities.

For example, a series of 4-(4-hydroxyphenyl)piperazine-based compounds, including (4-(4-Hydroxyphenyl)piperazin-1-yl)(2-fluorophenyl)methanone, were designed and synthesized to explore their potential as tyrosinase inhibitors. nih.gov The study revealed that the introduction of the aroyl moiety on the piperazine (B1678402) ring significantly influenced the inhibitory activity against tyrosinase. nih.gov

In another study, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives were synthesized and screened for biological activity. nih.gov This work led to the identification of a compound that specifically inhibited the AKT2/PKBβ kinase and demonstrated potent anti-glioma activity in both 2D and 3D cell cultures. nih.gov This highlights a clear structure-function relationship where the complex polycyclic scaffold derived from a chlorophenyl-containing precursor yields potent and specific kinase inhibitory action. nih.gov

Similarly, research into furan (B31954) derivatives bearing a 4-chlorophenyl moiety has shown that these compounds can act as potent inhibitors of tubulin polymerization, a key target for anticancer drugs. nih.gov Molecular docking studies suggested that these derivatives bind to the colchicine (B1669291) binding site of tubulin, with the 4-chlorophenyl moiety oriented toward a specific cavity, highlighting its importance for the observed biological effect. nih.gov

| Derivative Class | Structural Modification | Observed Function/Activity | Reference |

|---|---|---|---|

| Piperazine Derivatives | Addition of a 4-(4-hydroxyphenyl)piperazine moiety to the carbonyl carbon. | Inhibition of Tyrosinase. | nih.gov |

| Pyrano[2,3-c]pyrazoles | Formation of a fused polycyclic system from a 1-(4-chlorophenyl)-3-methyl-5-pyrazolone precursor. | Inhibition of AKT2/PKBβ kinase; anti-glioma activity. | nih.gov |

| Furan Derivatives | Incorporation of a 4-chlorophenyl furan moiety. | Inhibition of tubulin polymerization; potential anticancer activity. | nih.gov |

Role as a Key Intermediate in Complex Molecular Synthesis

Due to its specific arrangement of functional groups and substituted aromatic rings, (4-Chlorophenyl)(2-fluorophenyl)methanone and its close structural analogues are valuable key intermediates in the multi-step synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.

A closely related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, serves as a key intermediate in a novel synthesis route for Empagliflozin, a drug used to treat type 2 diabetes. google.com The synthesis involves reacting this intermediate to form an ether, followed by reduction and cyclization to obtain the final complex product. google.com This demonstrates how the diaryl-methanone core provides a foundational structure that is elaborated through subsequent chemical transformations.

Furthermore, related chlorophenyl ketones are crucial in agrochemical synthesis. For example, 4-chlorophenylcyclopropyl methyl ketone is an important intermediate in the preparation of 1-(4-chloro-phenyl-)-2-cyclopropyl-1-acetone, which is a key precursor for the fungicide cyproconazole. google.com The synthesis of this intermediate often starts from para-chlorobromobenzene, which is converted into a Grignard reagent and reacted with cyclopropane (B1198618) acetonitrile (B52724). google.com This underscores the industrial importance of chlorophenyl ketone intermediates in producing valuable commercial products.

Precursor for Glucopyranosyl-substituted Benzyl-benzene Derivatives

(4-Chlorophenyl)(2-fluorophenyl)methanone is a fundamental precursor for the synthesis of a class of compounds known as glucopyranosyl-substituted benzyl-benzene derivatives. These derivatives are characterized by a C-glucoside moiety attached to a diarylmethane framework. The synthesis of this framework typically begins with a Friedel-Crafts acylation reaction between a substituted benzoyl chloride and fluorobenzene (B45895) to form the diarylketone core.

The subsequent and most critical transformation of the (4-Chlorophenyl)(2-fluorophenyl)methanone precursor is the reduction of the central carbonyl group to a methylene (B1212753) bridge (-CH2-). This reduction step converts the benzophenone (B1666685) derivative into a diarylmethane structure, which forms the backbone of the final therapeutic agent. This diarylmethane can then be further functionalized, for instance, by introducing a glycosyl group through a Grignard reaction with a protected gluconolactone, followed by further reduction and deprotection steps. This sequence of reactions effectively transforms the simple diarylmethanone into a complex C-aryl glucoside.

| Transformation Step | Reactants/Reagents | Product | Purpose |

| Ketone Formation | 5-bromo-2-chlorobenzoyl chloride, Fluorobenzene, AlCl₃ | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | Forms the core diarylketone structure. |

| Carbonyl Reduction | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone, Triethylsilane (Et₃SiH), Boron trifluoride etherate (BF₃·OEt₂) | 5-Bromo-2-chloro-1-(4-fluorobenzyl)benzene | Creates the central methylene bridge of the diarylmethane scaffold. |

| Glycosylation | 5-Bromo-2-chloro-1-(4-fluorobenzyl)benzene, Protected Gluconolactone, n-BuLi | Protected C-aryl glucoside intermediate | Attaches the sugar moiety to the diarylmethane backbone. |

Utilization in Empagliflozin Intermediate Synthesis

A prominent and specific application of (4-Chlorophenyl)(2-fluorophenyl)methanone derivatives is in the industrial synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. acs.org In this context, a closely related analogue, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is synthesized as a key intermediate. This compound is typically prepared via a Friedel-Crafts acylation of fluorobenzene with 5-bromo-2-chlorobenzoyl chloride, using a Lewis acid catalyst such as anhydrous aluminum trichloride (B1173362) (AlCl₃). nih.gov

Once formed, this diarylketone undergoes a series of reactions to build the Empagliflozin core structure. A crucial step involves the displacement of the fluorine atom on the fluorophenyl ring with a tetrahydrofuran (B95107) moiety via nucleophilic substitution, followed by the reduction of the ketone to a methylene group. One patented method describes the formation of an ether with L-dimethyl malate, followed by a reduction and cyclization to yield the key intermediate, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran. ontosight.aigoogle.com This intermediate contains the complete aglycone part of Empagliflozin.

The final steps of the synthesis involve the coupling of this aglycone intermediate with a protected glucose derivative to form the C-glucoside bond, ultimately yielding Empagliflozin after deprotection. The initial diarylmethanone structure is therefore instrumental in constructing the complex diarylmethane aglycone required for the final drug molecule.

| Reaction Stage | Starting Material | Key Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoic acid | Oxalyl chloride, DMF, Fluorobenzene, AlCl₃ | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone |

| Etherification & Reduction | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | (S)-3-hydroxytetrahydrofuran, Potassium tert-butoxide; then TMDS, AlCl₃ | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran |

| Coupling & Deprotection | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | Protected gluconolactone, n-BuLi, Methanesulfonic acid | Empagliflozin |

Building Block for Diverse Pharmaceutical Scaffolds

The (4-Chlorophenyl)(2-fluorophenyl)methanone framework is a cornerstone for building a variety of pharmaceutical scaffolds, particularly within the gliflozin class of SGLT2 inhibitors. acs.org The diarylmethane motif, derived from the reduction of the corresponding diarylmethanone, is a privileged structure for SGLT2 inhibition. scielo.br The specific arrangement of the two substituted phenyl rings is critical for binding to the SGLT2 protein.

The versatility of the (4-Chlorophenyl)(2-fluorophenyl)methanone core allows for the synthesis of various analogs. For example, modifications to the substitution pattern on either phenyl ring can be explored to optimize pharmacological properties. While Empagliflozin features a tetrahydrofuran group, other SGLT2 inhibitors like Canagliflozin and Dapagliflozin possess different substituents, yet they share the fundamental C-glucosyl diarylmethane structure. The synthesis of these analogs often proceeds through a similar pathway, starting with a corresponding diarylmethanone intermediate.

This highlights the role of the diarylmethanone as a versatile building block. By varying the starting benzoyl chloride or the second aromatic component in the initial Friedel-Crafts reaction, a library of diarylmethanones can be generated. These can then be converted into a diverse range of diarylmethanes, serving as scaffolds for different SGLT2 inhibitors or potentially other classes of biologically active molecules. The chemical robustness and reactivity of the methanone bridge are key to its utility in constructing these complex and medicinally important scaffolds.

| Compound Name | Chemical Class | Therapeutic Use | Structural Core Derived from a Diarylketone |

| Empagliflozin | SGLT2 Inhibitor | Type 2 Diabetes | C-glucosyl diarylmethane |

| Canagliflozin | SGLT2 Inhibitor | Type 2 Diabetes | C-glucosyl diarylmethane with a thiophene (B33073) ring |

| Dapagliflozin | SGLT2 Inhibitor | Type 2 Diabetes | C-glucosyl diarylmethane |

| Luseogliflozin | SGLT2 Inhibitor | Type 2 Diabetes | C-glucosyl diarylmethane with a thienyl group |

Computational and Theoretical Investigations of 4 Chlorophenyl 2 Fluorophenyl Methanone

Molecular Modeling and Simulation

While quantum chemical calculations examine the properties of a single, static molecule, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with their environment over time.

Molecular dynamics (MD) is a powerful simulation technique that uses classical mechanics to model the movement of atoms and molecules. mdpi.com An MD simulation for (4-Chlorophenyl)(2-fluorophenyl)methanone would involve placing the molecule in a simulated environment (e.g., a box of water or another solvent) and calculating the forces between atoms to predict their motion over a specific period. mdpi.com Such simulations are invaluable for understanding how the molecule behaves in solution, how it interacts with biological targets like proteins or DNA, and for studying its conformational flexibility. sciepub.com For instance, simulations on related compounds containing both 4-chlorophenyl and fluorophenyl groups have been used to investigate their binding affinity with DNA/RNA in cancer cells. sciepub.comsciepub.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. These interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, govern the crystal packing and ultimately influence the material's physical properties.

For a molecule like (4-Chlorophenyl)(2-fluorophenyl)methanone, a Hirshfeld analysis would be particularly insightful. It would allow researchers to explore the roles of the chlorine and fluorine atoms in directing the crystal packing. The analysis generates two-dimensional "fingerprint plots" that summarize the different types of intermolecular contacts and their relative contributions. For example, in related chlorinated and fluorinated compounds, studies have quantified the percentage of interactions such as H···H, C···H, O···H, and halogen···halogen contacts. google.com Such an analysis on (4-Chlorophenyl)(2-fluorophenyl)methanone would elucidate the specific nature of C—H···F, C—H···Cl, and potentially Cl···F or Cl···O interactions, providing a detailed understanding of its supramolecular chemistry. However, at present, no published studies have performed this analysis on the title compound.

Conformational Analysis and Energetic Stability Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Diaryl methanones, like the title compound, are not planar; the two phenyl rings are twisted out of the plane of the central carbonyl group to relieve steric hindrance. The degree of this twist is defined by torsion angles.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the potential energy surface of the molecule as a function of these torsion angles. This allows for the identification of the global minimum energy conformation (the most stable structure) and other local minima. Such studies would reveal the preferred orientation of the 4-chlorophenyl and 2-fluorophenyl rings relative to the carbonyl group and quantify the energy barriers to rotation. This information is crucial for understanding the molecule's flexibility and how its shape influences its interactions with other molecules. Despite the importance of such data, specific energetic stability studies for the various conformers of (4-Chlorophenyl)(2-fluorophenyl)methanone are not available in the scientific literature.

Mechanistic Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, predicting selectivity, and understanding excited-state processes.

Reaction Pathway Delineation

Theoretical calculations can delineate the step-by-step mechanism of a chemical reaction, identifying transition states and intermediates. This provides a detailed picture of the energy landscape of the reaction, helping to explain why certain products are formed. For a benzophenone (B1666685) derivative, this could involve modeling its synthesis or its participation in subsequent reactions. For instance, computational studies can be used to compare different potential pathways and determine the most energetically favorable route. No such reaction pathway delineations have been published for (4-Chlorophenyl)(2-fluorophenyl)methanone.

Diastereoselectivity Predictions in Photochemical Transformations

Benzophenones are well-known photosensitizers and can undergo various photochemical reactions. When these reactions can lead to the formation of stereoisomers, predicting the diastereoselectivity (the preference for one diastereomer over another) is key. Computational modeling can be used to calculate the energies of the transition states leading to the different diastereomeric products. The relative energies of these transition states can then be used to predict the product ratio. Such predictive studies are valuable in synthetic chemistry but have not been applied to the photochemical transformations of (4-Chlorophenyl)(2-fluorophenyl)methanone in the available literature.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that occurs in certain molecules containing both a proton donor and a proton acceptor in close proximity. Upon absorption of light, a proton is transferred within the molecule, leading to a tautomeric form that has different fluorescence properties, often resulting in a large Stokes shift. Computational studies are essential for mapping the potential energy surfaces of both the ground and excited states to understand the ESIPT mechanism.

However, the ESIPT process is characteristic of molecules that possess a proton-donating group, typically a hydroxyl (-OH) or amino (-NH2) group, located ortho to a proton-accepting group like a carbonyl. (4-Chlorophenyl)(2-fluorophenyl)methanone lacks the requisite acidic proton donor for conventional ESIPT to occur. Therefore, studies of this specific mechanism are not applicable to this compound.

Advanced Theoretical Property Prediction

Modern computational software can predict a wide range of molecular properties based solely on a molecule's structure. These predictions are valuable in fields like drug discovery and materials science for screening potential candidates before synthesis. Predicted properties can include physicochemical parameters such as lipophilicity (logP), solubility, and pKa, as well as spectroscopic properties like NMR and IR spectra. For (4-Chlorophenyl)(2-fluorophenyl)methanone, public databases contain some predicted data, such as its predicted XlogP value of 4.0, which indicates its lipophilicity.

Below is a table of some predicted properties for (4-Chlorophenyl)(2-fluorophenyl)methanone, sourced from computational predictions available in public chemical databases.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₈ClFO |

| Monoisotopic Mass | 234.02477 Da |

| XlogP | 4.0 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

These predictions offer a preliminary glimpse into the compound's characteristics, but they are generated by general models and are not a substitute for dedicated, in-depth theoretical studies or experimental validation.

Despite a comprehensive search, no specific computational or theoretical investigation reports detailing the nonlinear optical (NLO) properties of (4-Chlorophenyl)(2-fluorophenyl)methanone were found. Research in the field of computational chemistry often involves the theoretical prediction of NLO properties for various organic molecules to identify promising candidates for new materials. These studies typically employ methods like Density Functional Theory (DFT) to calculate parameters such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial indicators of a material's NLO activity.

For instance, theoretical studies on similar benzophenone derivatives, such as 4-fluoro-4'-hydroxybenzophenone, have been conducted to explore their electronic and NLO properties. researchgate.netscispace.comtandfonline.com These investigations often analyze how different substituents on the phenyl rings influence the molecule's electronic structure and, consequently, its NLO response. researchgate.netscispace.comtandfonline.com The goal of such research is to establish structure-property relationships that can guide the design of new molecules with enhanced NLO capabilities for applications in optoelectronics and photonics. researchgate.net

While the direct NLO properties of (4-Chlorophenyl)(2-fluorophenyl)methanone are not documented in the available resources, the methodologies used for related compounds would be applicable. A computational study on this specific molecule would likely involve geometry optimization followed by the calculation of its electronic properties and NLO parameters using appropriate levels of theory and basis sets. The results would then be compared with known NLO materials, such as urea, to assess its potential.

Given the absence of specific data, a detailed analysis and data tables for the NLO properties of (4-Chlorophenyl)(2-fluorophenyl)methanone cannot be provided at this time. Further theoretical and experimental research would be required to elucidate these properties.

Advanced Analytical Methodologies for Characterization and Research Applications

Spectroscopic Characterization Techniques

Spectroscopy is the primary tool for determining the molecular structure of (4-Chlorophenyl)(2-fluorophenyl)methanone. Each technique provides unique insights into the compound's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of (4-Chlorophenyl)(2-fluorophenyl)methanone, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

¹H-NMR: The proton NMR spectrum is expected to show signals exclusively in the aromatic region. The eight protons on the two phenyl rings will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The 4-chlorophenyl group should present as a pair of doublets (an AA'BB' system), while the 2-fluorophenyl group will display a more complex multiplet pattern due to the influence of the ortho-fluorine substituent.

¹³C-NMR: The carbon NMR spectrum provides information on all 13 carbon atoms in the molecule. The carbonyl carbon (C=O) is expected to appear significantly downfield (typically >190 ppm). The carbon atom bonded to the fluorine will show a large coupling constant (¹JCF), a characteristic feature in ¹³C-NMR of organofluorine compounds. The remaining aromatic carbons will appear in the typical range of 115-140 ppm, with their exact shifts influenced by the electron-withdrawing effects of the halogen and carbonyl substituents.

¹⁹F-NMR: Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom. For (4-Chlorophenyl)(2-fluorophenyl)methanone, a single signal is expected for the fluorine atom on the phenyl ring. Its chemical shift will be characteristic of an aryl fluoride (B91410), and it will appear as a multiplet due to coupling with the ortho-protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features and Expected Multiplicity |

|---|---|---|

| ¹H | ~7.2 - 7.9 | Complex multiplets in the aromatic region. Protons on the 4-chlorophenyl ring are expected to form an AA'BB' system (two doublets). Protons on the 2-fluorophenyl ring will show complex splitting due to H-H and H-F coupling. |

| ¹³C | ~115 - 165 (Aromatic/Fluoro-substituted), >190 (Carbonyl) | Carbonyl (C=O) signal is the most downfield. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large coupling constant. Other aromatic carbons will have shifts influenced by their position relative to the substituents. |

| ¹⁹F | ~ -110 to -130 | A single multiplet is expected, with its chemical shift characteristic of an aryl fluoride. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (4-Chlorophenyl)(2-fluorophenyl)methanone, the FTIR spectrum is dominated by a very strong absorption band corresponding to the carbonyl (C=O) group stretch. upi.edu Other key absorptions include those from the aromatic rings and the carbon-halogen bonds. nih.gov The gas-phase IR spectrum of the related compound (4-chlorophenyl)phenylmethanone shows a strong carbonyl peak around 1660 cm⁻¹. nist.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C=O (Ketone) Stretch | 1670 - 1650 | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1450 | Medium |

| C-F Stretch | 1250 - 1150 | Strong |

| C-Cl Stretch | 1100 - 1000 | Medium-Strong |

Mass Spectrometry (e.g., GC-MS, ESI-LCMS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. uni.lu

For (4-Chlorophenyl)(2-fluorophenyl)methanone (C₁₃H₈ClFO), the monoisotopic mass is 234.02477 Da. uni.lu Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for analysis. nih.govdphen1.com The mass spectrum would show a molecular ion peak ([M]⁺) at m/z ≈ 234, accompanied by a characteristic M+2 peak approximately one-third the intensity of the molecular ion, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns for benzophenones involve cleavage at the carbonyl group, which would lead to the formation of acylium ions such as [C₆H₄F-CO]⁺ and [C₆H₄Cl-CO]⁺.

| Adduct Ion | Formula | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₃H₉ClFO⁺ | 235.03205 |

| [M+Na]⁺ | C₁₃H₈ClFNNaO⁺ | 257.01399 |

| [M+K]⁺ | C₁₃H₈ClFKNaO⁺ | 272.98793 |

| [M-H]⁻ | C₁₃H₇ClFO⁻ | 233.01749 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The benzophenone (B1666685) core of (4-Chlorophenyl)(2-fluorophenyl)methanone is a strong chromophore. The spectrum is expected to show two main absorption bands: a weak, longer-wavelength band (λₘₐₓ ≈ 330-350 nm) corresponding to the formally forbidden n→π* electronic transition of the carbonyl group, and a much stronger, shorter-wavelength band (λₘₐₓ ≈ 250-270 nm) arising from the π→π* transitions of the aromatic rings. The positions and intensities of these bands can be influenced by solvent polarity. iivs.org

Phosphorescence Measurements

Benzophenone and its derivatives are well-known for their distinct phosphorescence properties. nih.gov This phenomenon occurs after the molecule absorbs UV light and is promoted to an excited singlet state (S₁). Through a highly efficient process called intersystem crossing, it transitions to an excited triplet state (T₁). nih.gov Because the transition from the triplet state back to the ground singlet state is spin-forbidden, the excited state has a relatively long lifetime, and the subsequent emission of light (phosphorescence) is prolonged. acs.orgrsc.org

The phosphorescence of (4-Chlorophenyl)(2-fluorophenyl)methanone is expected to originate from the lowest n,π* triplet state characteristic of benzophenones. nih.gov The emission spectrum would typically appear as a structured band at lower energy (longer wavelength) than the fluorescence. The lifetime and quantum yield of phosphorescence can be sensitive to the molecular environment, including solvent and temperature. acs.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating (4-Chlorophenyl)(2-fluorophenyl)methanone from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its thermal stability and volatility, the compound is well-suited for GC analysis. A capillary column with a nonpolar or medium-polarity stationary phase would be used for separation. A Flame Ionization Detector (FID) can be used for quantification, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and definitive identification of the compound and any impurities. lcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard method. Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, such as the λₘₐₓ of its π→π* transition.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and widely used technique for the qualitative analysis of (4-Chlorophenyl)(2-fluorophenyl)methanone. analyticaltoxicology.comamazonaws.com It is particularly useful for monitoring the progress of chemical reactions in which this methanone (B1245722) is either a reactant or a product, and for determining appropriate solvent systems for larger-scale purification by column chromatography. chemistryhall.com

The principle of TLC involves spotting a solution of the compound onto a stationary phase, typically a thin layer of silica (B1680970) gel on a glass or aluminum plate. chemistryhall.com The plate is then placed in a sealed chamber with a shallow pool of a liquid solvent, the mobile phase. By capillary action, the solvent moves up the plate, and the compound travels up the plate at a rate dependent on its polarity relative to the stationary and mobile phases. chemistryhall.com

The position of the compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com Visualization is typically achieved under UV light (254 nm), where the aromatic rings of the molecule will absorb light and appear as a dark spot. youtube.com Stains, such as 2,4-dinitrophenylhydrazine (B122626) (DNP), can also be used, which react with the ketone functional group to produce a colored spot. youtube.com

Table 1: Hypothetical TLC Data for (4-Chlorophenyl)(2-fluorophenyl)methanone This interactive table provides examples of expected Rf values in common solvent systems. Polarity of the solvent system influences the Rf value; less polar compounds have higher Rf values.

| Mobile Phase (Eluent System) | Polarity | Expected Rf Value | Visualization Method |

| 10% Ethyl Acetate in Hexane | Low | 0.65 | UV (254 nm) |

| 20% Ethyl Acetate in Hexane | Medium | 0.80 | UV (254 nm) |

| 30% Dichloromethane in Hexane | Low-Medium | 0.75 | UV (254 nm), DNP stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of (4-Chlorophenyl)(2-fluorophenyl)methanone. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. researchgate.netpensoft.net

In a typical RP-HPLC setup, the compound is injected into a high-pressure stream of a liquid mobile phase, which then passes through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica). A mobile phase consisting of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile is commonly employed. researchgate.netpensoft.net Separation is achieved based on the differential partitioning of the analyte between the mobile and stationary phases. Detection is most often accomplished using a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance, such as 225 nm. researchgate.netpensoft.netpensoft.net

Table 2: Typical RP-HPLC Method Parameters for (4-Chlorophenyl)(2-fluorophenyl)methanone Analysis This table outlines a standard set of conditions for the chromatographic analysis. These parameters can be adjusted to optimize separation and sensitivity.

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.netpensoft.net |

| Elution Mode | Isocratic pensoft.net |

| Flow Rate | 1.0 mL/min pensoft.net |

| Column Temperature | 30 °C pensoft.net |

| Detection | UV at 225 nm researchgate.netpensoft.net |

| Injection Volume | 20 µL pensoft.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) provides powerful capabilities for both the separation and structural identification of (4-Chlorophenyl)(2-fluorophenyl)methanone. The technique is highly sensitive and specific, making it suitable for trace-level analysis.

In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase within a long, thin capillary column. nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. nih.gov The mass spectrum of (4-Chlorophenyl)(2-fluorophenyl)methanone would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the molecule.

Table 3: Representative GC-MS Operating Conditions This table details typical parameters for a GC-MS analysis of the target compound, based on methods for structurally similar molecules. nih.govinformahealthcare.com

| Parameter | Condition |

| GC Column | Rxi®-5Sil MS (30 m × 0.25 mm i.d., 0.25 µm film) nih.gov |

| Carrier Gas | Helium at 1.2 mL/min nih.gov |

| Injector Temperature | 260 °C nih.gov |

| Oven Program | 100 °C (2 min hold), then ramp at 20 °C/min to 260 °C nih.gov |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| Source Temperature | 250 °C nih.gov |

Table 4: Predicted Mass Spectral Fragmentation Data for (4-Chlorophenyl)(2-fluorophenyl)methanone (C₁₃H₈ClFO) The mass spectrum provides structural information. The molecular ion confirms the molecular weight, while fragment ions indicate the presence of specific structural motifs. nih.govuni.lu

| m/z (Mass/Charge) | Ion Identity | Description |

| 234/236 | [M]⁺ | Molecular ion peak (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 139/141 | [C₇H₄ClO]⁺ | Fragment corresponding to the chlorobenzoyl cation |

| 123 | [C₇H₄FO]⁺ | Fragment corresponding to the fluorobenzoyl cation |

| 111/113 | [C₆H₄Cl]⁺ | Fragment corresponding to the chlorophenyl cation |

| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl cation |

X-ray Diffraction and Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.

Table 5: Crystallographic Data for the Analogue (4-chlorophenyl)(4-hydroxyphenyl)methanone This table presents the published crystal structure data for a closely related compound, illustrating the type of information obtained from X-ray crystallography. doaj.org

| Parameter | Value |

| Chemical Formula | C₁₃H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 6.5465(9) Åb = 8.0647(11) Åc = 10.8476(15) Åβ = 105.591(3)° |

| Volume (V) | 551.63(13) ų |

| Molecules per Unit Cell (Z) | 2 |

Application in Analytical Method Development and Validation

(4-Chlorophenyl)(2-fluorophenyl)methanone serves as an essential reference standard for the development and validation of analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wordpress.com This is a mandatory requirement in regulated industries and is guided by international standards, such as the ICH (International Conference on Harmonisation) guidelines. edqm.eu

The validation process for an HPLC or GC-MS method designed to quantify (4-Chlorophenyl)(2-fluorophenyl)methanone would involve assessing several key performance characteristics. These tests ensure the method is reliable, reproducible, and accurate for the analysis of the compound in a given sample matrix. wordpress.comikev.org

Table 6: Key Parameters for Analytical Method Validation This table summarizes the essential characteristics evaluated during method validation to ensure the reliability and accuracy of an analytical procedure.

| Validation Parameter | Description | Purpose |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. edqm.eu | To ensure that the signal measured is only from the compound of interest, without interference. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | To establish the concentration range over which the method is accurate. |

| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. ikev.org | To determine the systematic error (bias) of the method; often assessed by percent recovery studies. wordpress.com |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. ikev.org | To measure the random error of the method; evaluated at levels of repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated. ikev.org | To define the lower limit of sensitivity for qualitative detection. |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | To define the lower limit of sensitivity for reliable quantitative measurement. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ikev.org | To ensure the method remains reliable during normal day-to-day use. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.